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Compound of Interest |

Compound Name: 3-Chloro-5-nitroaniline

CAS No.: 5344-44-5

Cat. No.: B1584287
Abstract & Scope

This application note details the structural elucidation of 3-Chloro-5-nitroaniline, a critical
intermediate in the synthesis of azo dyes and pharmaceutical agents. Unlike simple
disubstituted benzenes, this 1,3,5-trisubstituted aromatic system presents a unique NMR
challenge due to its specific substitution pattern (meta-relationship between all substituents).
This guide provides a validated protocol for sample preparation, acquisition parameters, and a
rigorous logic framework for assigning chemical shifts based on substituent electronic effects
(SCS).

Chemical Structure & Properties[1][2][3][4][5][6][7]
[8][9]

IUPAC Name: 3-Chloro-5-nitroaniline
e Molecular Formula: CeHsCIN202[1]
e Molecular Weight: 172.57 g/mol
» Structural Features:

o Benzene core with three substituents in a 1,3,5-relationship.
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o Electron Donating Group (EDG): -NHz (Position 1).
o Electron Withdrawing Groups (EWG): -Cl (Position 3), -NO:2 (Position 5).

o Symmetry: The molecule lacks a plane of symmetry, resulting in three chemically distinct
aromatic protons (H2, H4, H6) and six distinct carbon environments.

Experimental Protocol

Solvent Selection Strategy
While chloroform-d (

) is a standard solvent, nitroanilines often exhibit poor solubility or broad amine signals in non-
polar media. Dimethyl sulfoxide-d6 (

) is the recommended solvent for this analysis.

» Solubility: High solubility ensures adequate signal-to-noise (S/N) ratio.
e Exchange:

slows proton exchange, often allowing the observation of the amine (
) protons as a distinct, albeit broad, singlet or doublet.

o Water Peak Management: Residual water in

appears at ~3.33 ppm, well-separated from the aromatic region of interest (6.5-8.0 ppm).

Sample Preparation Workflow

Safety Note: 3-Chloro-5-nitroaniline is toxic. Handle in a fume hood with nitrile gloves.
e Weighing: Accurately weigh 10-15 mg of the sample into a clean vial.
e Dissolution: Add 0.6 mL of high-purity

(99.9% D).
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» Mixing: Vortex for 30 seconds until the solution is clear and homogenous. Ensure no
suspended solids remain.

o Transfer: Transfer to a precision 5mm NMR tube.

o Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual
DMSO pentet at 2.50 ppm.

Instrument Parameters (Recommended)

» Field Strength: 400 MHz or higher (essential to resolve small
meta-couplings).

e Pulse Sequence: zg30 (standard proton), zgpg30 (proton-decoupled carbon).

« Scans (NS): 16 (1H), 512-1024 (13C).

o Relaxation Delay (D1): 1.0 s (1H), 2.0 s (13C) to ensure quantitative quaternary carbon
integration.

1H NMR Spectral Analysis
Theoretical Assighment Logic

The aromatic protons (H2, H4, H6) are all meta to each other. In a lower field instrument (<300
MHz), these may appear as singlets. In high-field NMR, they appear as triplets (or doublets of
doublets) with a coupling constant (

) of 1.5 - 2.0 Hz.

We utilize Substituent Chemical Shift (SCS) additivity rules to predict the hierarchy of shifts
relative to benzene (7.27 ppm).

e H4 (Between Cl and NO2):
o Flanked by two EWGs (Chlorine and Nitro).

o Effect: Strong Deshielding.
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o Predicted Shift: Most downfield aromatic signal (~7.6 — 7.7 ppm).

o H6 (Between NO2 and NH2):
o Flanked by one strong EWG (Nitro) and one strong EDG (Amine).

o Effect: Push-pull electronic effect. The deshielding NO2 dominates, but NH2z provides
ortho-shielding.

o Predicted Shift: Intermediate signal (~7.3 — 7.5 ppm).[2][3]
o H2 (Between Cl and NH2):

o Flanked by weak EWG (Chlorine) and strong EDG (Amine).

o Effect: Net Shielding.

o Predicted Shift: Most upfield aromatic signal (~6.8 — 7.0 ppm).

Expected 1H NMR Data (DMSO-d6)
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. Shift (6 Lo Assighment
Position Type Multiplicity (Hz)

ppm) Logic

Deshielded
H4 Ar-CH 7.62 t/dd ~1.8 by ortho-NO:2
and ortho-ClI.

Deshielded
by ortho-NO2,
shielded by
ortho-NHz.

H6 Ar-CH 7.37 t/dd ~1.8

Shielded by
ortho-NHz,
H2 Ar-CH 6.87 t/dd ~1.8 weak
deshielding
by ortho-CI.

Broad singlet;

shift varies
-NH2 Amine 58-6.5 brs - with

concentration

/water.

Note: Values are calculated based on standard additivity increments for DMSO-d6 solution.
Exact experimental values may vary by +0.05 ppm.

13C NMR Spectral Analysis

The 13C spectrum will display 6 distinct signals: 3 quaternary carbons (

) and 3 methine carbons (
).
Assignment Table
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. Electronic
Carbon Type Shift (6 ppm) .
Environment
Deshielded by Nitro
C5 NO 149.0
SN2 group (alpha effect).
Deshielded by Amine
C1l NH 150.5
-2 (alpha effect).
Deshielded by
C3 cl 1345 _
) Chlorine.
C4 CH 118.0 Ortho to NO2z and ClI.
Ortho to NH:2
C6 CH 1125 o
(shielding).
Ortho to NH2
Cc2 CH 108.0

(shielding) and CI.

Visualization & Logic Workflows
Structural Confirmation Decision Tree

The following diagram outlines the logical process for confirming the identity of 3-Chloro-5-
nitroaniline against potential isomers (e.g., 2-chloro-5-nitroaniline).
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Unknown Sample Spectrum

Check Amine Region (5.0 - 6.5 ppm)
Is a broad singlet present?

Analyze Aromatic Region (6.5 - 8.0 ppm)
Count Integral = 3H?

Analyze Splitting Pattern
Are there 3 distinct triplets (J ~1.8Hz)?

Yes (Meta coupling only)

Isomer Differentiation .
Check Chemical Shift Hierarchy 0 (Ortho coupllng J~8Hz Seen)

H4 most deshielded

H2 most shielded Different hierarchy

Identify: 3-Chloro-5-nitroaniline Reject: Likely 1,2,4-substitution

(1,3,5-substitution pattern confirmed) (e.g., 2-Chloro-5-nitroaniline)

Click to download full resolution via product page

Caption: Logic tree for differentiating 3-Chloro-5-nitroaniline from isomers using coupling
constants and chemical shift hierarchy.

Sample Preparation Workflow
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Weigh 15mg Add 0.6mL Vortex Transfer to Acquire
Sample DMSO-d6 (Homogenize) 5mm Tube 1H & 13C

Click to download full resolution via product page
Caption: Standardized sample preparation workflow for NMR analysis of nitroanilines.
Quality Control & Impurity Analysis
When synthesizing or sourcing this compound, common impurities include:
 Starting Material: 1-Chloro-3,5-dinitrobenzene.

o Detection: Look for a triplet at ~8.7 ppm (proton between two NO:2 groups) and lack of NH2
signal.

» Regioisomers: 2-Chloro-5-nitroaniline.[1]
o Detection: Look for Ortho-coupling (
). The target molecule (1,3,5-substituted) exhibits only meta-coupling (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 4-Chloronitrobenzene(100-00-5) 1H NMR spectrum [chemicalbook.com]
e 3. 3-Chloroaniline(108-42-9) 13C NMR [m.chemicalbook.com]
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 To cite this document: BenchChem. [Application Note: Spectral Characterization of 3-Chloro-
5-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584287#1h-nmr-and-13c-nmr-spectral-analysis-of-
3-chloro-5-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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